molecular formula C12H17FN2O B5109410 N-[3-(dimethylamino)propyl]-4-fluorobenzamide

N-[3-(dimethylamino)propyl]-4-fluorobenzamide

Cat. No.: B5109410
M. Wt: 224.27 g/mol
InChI Key: LGHONIWXOVCQRX-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-4-fluorobenzamide is an organic compound that features a dimethylamino group attached to a propyl chain, which is further connected to a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-dimethylaminopropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzamide moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(dimethylamino)propyl]methacrylamide
  • N-[3-(dimethylamino)propyl]hexadecanamide
  • N,N-dimethylaminopropylamine

Uniqueness

N-[3-(dimethylamino)propyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-15(2)9-3-8-14-12(16)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHONIWXOVCQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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